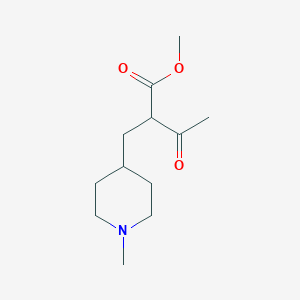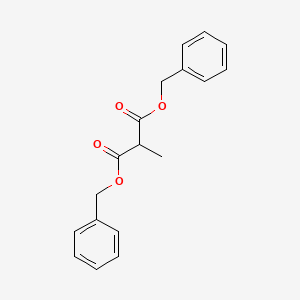
Propanedioic acid, methyl-, bis(phenylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, methyl-, bis(phenylmethyl) ester: is a chemical compound with the molecular formula C18H18O4 and a molecular weight of 298.33312 g/mol . It is also known by its CAS number 82794-36-3 . This compound is characterized by its ester functional groups and is commonly used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propanedioic acid, methyl-, bis(phenylmethyl) ester can be synthesized through esterification reactions involving propanedioic acid derivatives and phenylmethyl alcohols. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product .
Analyse Des Réactions Chimiques
Types of Reactions: Propanedioic acid, methyl-, bis(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Propanedioic acid, methyl-, bis(phenylmethyl) ester is used as an intermediate in organic synthesis, particularly in the preparation of other ester compounds and pharmaceuticals .
Biology: In biological research, this compound is used as a reagent in enzymatic studies and as a substrate in metabolic pathway investigations .
Medicine: this compound is explored for its potential therapeutic applications, including its use in drug formulation and delivery systems .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and plasticizers .
Mécanisme D'action
The mechanism by which propanedioic acid, methyl-, bis(phenylmethyl) ester exerts its effects involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions . The specific molecular targets and pathways depend on the context of its application, such as enzymatic reactions in biological systems or catalytic processes in industrial settings .
Comparaison Avec Des Composés Similaires
Malonic acid (Propanedioic acid): A dicarboxylic acid with the formula CH2(COOH)2.
Dimethyl malonate: An ester derivative of malonic acid with the formula C5H8O4.
Diethyl malonate: Another ester derivative of malonic acid with the formula C7H12O4.
Uniqueness: Propanedioic acid, methyl-, bis(phenylmethyl) ester is unique due to its bis(phenylmethyl) ester groups, which impart distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
82794-36-3 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
dibenzyl 2-methylpropanedioate |
InChI |
InChI=1S/C18H18O4/c1-14(17(19)21-12-15-8-4-2-5-9-15)18(20)22-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
Clé InChI |
DYSLWQIJCJSXSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


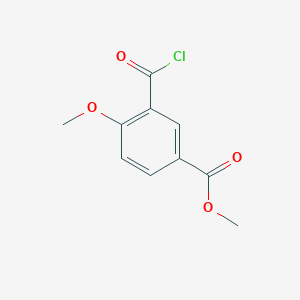
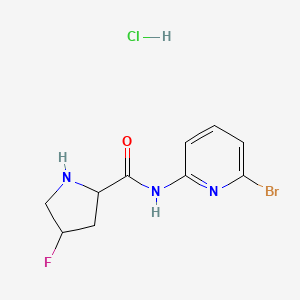
![(3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13923128.png)
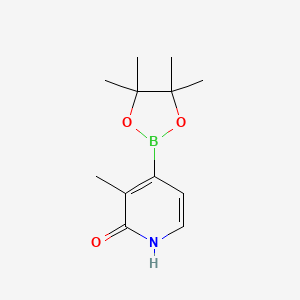
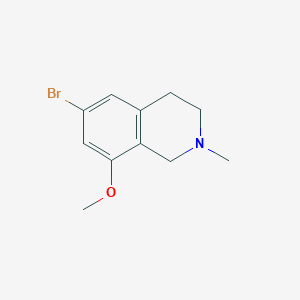
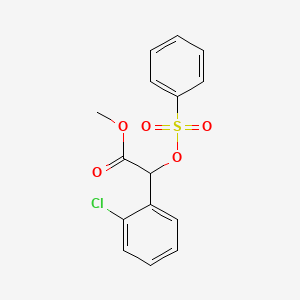
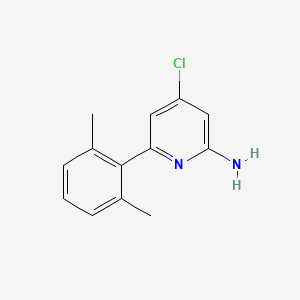
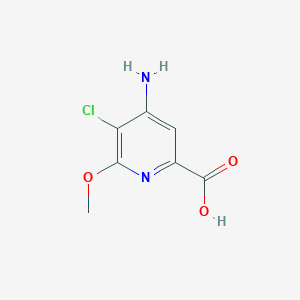
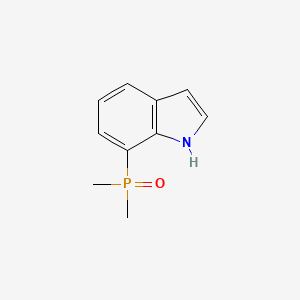
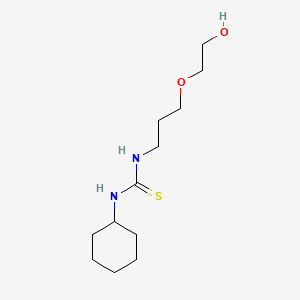
![4-[4-[(2,6-Dioxo-3-piperidinyl)amino]phenyl]-1-piperidineacetic acid](/img/structure/B13923176.png)
![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B13923188.png)
